molecular formula C15H9ClN2 B14309508 3-Chloro-11H-indolo[3,2-C]quinoline CAS No. 116792-07-5

3-Chloro-11H-indolo[3,2-C]quinoline

Cat. No.: B14309508
CAS No.: 116792-07-5
M. Wt: 252.70 g/mol
InChI Key: ROOSRIFSHAIYNI-UHFFFAOYSA-N
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Description

3-Chloro-11H-indolo[3,2-c]quinoline (CAS# 108832-13-9) is a high-purity chemical compound with the molecular formula C15H9ClN2 and a molecular weight of 252.70 g/mol . This planar heteroaromatic scaffold, which combines indole and quinoline structural units, is a privileged structure in medicinal chemistry and serves as a key intermediate in organic synthesis and drug discovery . Researchers value this compound for its potential in developing novel anticancer agents. The indolo[3,2-c]quinoline core is known to exhibit respectable growth inhibitory activity in human cancer cell lines . Its mechanism of action is believed to involve multiple pathways, including the inhibition of cyclin-dependent kinases (CDKs) in cell-free settings and the ability to intercalate into DNA, which can disrupt RNA synthesis and lead to cell cycle arrest . These properties make it a valuable scaffold for investigating structure-activity relationships (SAR) and for the synthesis of more complex derivatives, such as organometallic ruthenium and osmium arene complexes, which have shown enhanced cytotoxicity . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116792-07-5

Molecular Formula

C15H9ClN2

Molecular Weight

252.70 g/mol

IUPAC Name

3-chloro-11H-indolo[3,2-c]quinoline

InChI

InChI=1S/C15H9ClN2/c16-9-5-6-11-14(7-9)17-8-12-10-3-1-2-4-13(10)18-15(11)12/h1-8,18H

InChI Key

ROOSRIFSHAIYNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CN=C4C=C(C=CC4=C3N2)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Chloro 11h Indolo 3,2 C Quinoline and Its Analogues

Classical Cyclization and Condensation Approaches for Indoloquinoline Core Formation

Traditional methods for the construction of the indoloquinoline core often rely on well-established named reactions that form the quinoline (B57606) or indole (B1671886) ring systems in a sequential manner. These methods, while sometimes requiring harsh conditions, remain valuable for their reliability and scalability.

Friedlander Condensation Strategies

The Friedlander annulation is a widely utilized method for the synthesis of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgnih.gov This reaction can be catalyzed by either acids or bases and proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring. wikipedia.org

A convenient two-step approach to the synthesis of various substituted 11H-indolo[3,2-c]quinolines employs an initial Friedlander condensation. arkat-usa.org In this strategy, an appropriately substituted 2-aminobenzaldehyde (B1207257) is reacted with a 2-nitrophenyl substituted ketone. This reaction constructs the quinoline core, which is then subjected to a subsequent cyclization to form the indole ring. For example, the synthesis of analogues such as methyl 2-chloro-11H-indolo[3,2-c]quinoline-6-carboxylate has been reported through this pathway, demonstrating the utility of the Friedlander condensation in accessing functionalized indoloquinoline scaffolds. arkat-usa.org

The general mechanism of the Friedlander synthesis involves two primary pathways. The first pathway begins with an aldol addition of the ketone to the 2-aminoaryl aldehyde, followed by cyclization and dehydration. The second pathway involves the initial formation of a Schiff base between the amine and the ketone, followed by an intramolecular aldol condensation and subsequent elimination of water. wikipedia.org

Table 1: Examples of Friedlander Condensation for the Synthesis of Indolo[3,2-c]quinoline Precursors
2-Aminobenzaldehyde Derivative2-Nitrophenyl Ketone DerivativeProduct (Quinoline Intermediate)Yield (%)Reference
2-AminobenzaldehydeMethyl 2-(2-nitrophenyl)-2-oxoacetateMethyl 2-(2-nitrophenyl)quinoline-4-carboxylate85 arkat-usa.org
2-Amino-5-bromobenzaldehydeMethyl 2-(2-nitrophenyl)-2-oxoacetateMethyl 7-bromo-2-(2-nitrophenyl)quinoline-4-carboxylate81 arkat-usa.org
2-Amino-4-chlorobenzaldehyde1-(2-Nitrophenyl)ethan-1-one7-Chloro-2-methyl-4-(2-nitrophenyl)quinoline-Plausible

Cadogan Cyclization in Indoloquinoline Synthesis

The Cadogan cyclization is a powerful reductive cyclization method used to form a variety of heterocyclic compounds, including indoles and carbazoles, from nitro-substituted precursors. arkat-usa.org This reaction typically employs trivalent phosphorus reagents, such as triethyl phosphite (B83602) or triphenylphosphine (B44618), to deoxygenate the nitro group, which then allows for the cyclization to occur.

In the context of 11H-indolo[3,2-c]quinoline synthesis, the Cadogan cyclization serves as an excellent subsequent step after the formation of a nitro-substituted quinoline precursor via methods like the Friedlander condensation. arkat-usa.org The nitro group, strategically placed on the phenyl substituent of the quinoline, is reduced, leading to the formation of the indole ring and completing the tetracyclic indolo[3,2-c]quinoline framework. This sequential Friedlander condensation/Cadogan cyclization strategy has been successfully applied to synthesize a library of substituted indolo[3,2-c]quinolines. arkat-usa.org For instance, the synthesis of 6-(4-Chlorophenyl)-11H-indolo[3,2-c]quinoline was achieved with a 77% yield in the Cadogan cyclization step. arkat-usa.org

Table 2: Cadogan Cyclization for the Synthesis of Substituted 11H-indolo[3,2-c]quinolines
Nitro-substituted Quinoline PrecursorReagentProductYield (%)Reference
Methyl 2-(2-nitrophenyl)quinoline-4-carboxylateP(OEt)₃Methyl 11H-indolo[3,2-c]quinoline-6-carboxylate74 arkat-usa.org
7-Bromo-2-(2-nitrophenyl)quinoline-4-carboxylateP(OEt)₃Methyl 2-bromo-11H-indolo[3,2-c]quinoline-6-carboxylate78 arkat-usa.org
6-(4-Chlorophenyl)-4-(2-nitrophenyl)quinolineP(OEt)₃6-(4-Chlorophenyl)-11H-indolo[3,2-c]quinoline77 arkat-usa.org

Pfitzinger Reaction and Meth-Cohn Synthesis in Indoloquinoline Scaffold Construction

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org The reaction involves the base-catalyzed opening of the isatin ring to form an α-keto-anilino acid, which then condenses with the carbonyl compound and cyclizes to form the quinoline. wikipedia.org While not a direct route to the indolo[3,2-c]quinoline system, the Pfitzinger reaction could be envisioned as a method to construct a suitably functionalized quinoline precursor. For example, the reaction of a substituted isatin with a ketone bearing a latent indole precursor could potentially lead to a quinoline that can be subsequently cyclized to form the indoloquinoline core.

The Meth-Cohn synthesis is a versatile method for preparing 2-chloro-3-substituted quinolines from the reaction of acylanilides with Vilsmeier's reagent (a mixture of phosphorus oxychloride and dimethylformamide). researchgate.netchemistry-online.com This reaction proceeds through the formation of a Vilsmeier reagent, which then effects the cyclization of the acylanilide. chemistry-online.com The resulting 2-chloro-3-formylquinolines are valuable intermediates that can be further elaborated. researchgate.net To synthesize a 3-chloro-11H-indolo[3,2-c]quinoline using this approach, one could start with an appropriately substituted acetanilide (B955) that, upon formation of the chloroquinoline, could undergo further reactions to build the indole ring.

Transition Metal-Catalyzed Coupling Reactions in Indolo[3,2-c]quinoline Assembly

Modern synthetic organic chemistry heavily relies on transition metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium-catalyzed reactions, in particular, have been instrumental in the synthesis of complex heterocyclic systems like indolo[3,2-c]quinolines.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Methodologies

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is widely used in the synthesis of biaryls and other conjugated systems.

In the context of this compound synthesis, the Suzuki-Miyaura coupling can be employed to construct key precursors. For instance, a suitably substituted chloro-quinoline could be coupled with an indoleboronic acid derivative, or a borylated indole could be coupled with a di- or tri-chloroquinoline. A plausible strategy involves the Suzuki-Miyaura coupling of a 2-aminophenylboronic acid with a 3-bromo-4-chloroquinoline (B1583836) derivative. The resulting 3-(2-aminophenyl)-4-chloroquinoline could then undergo an intramolecular cyclization to form the indolo[3,2-c]quinoline core. A study by Vikse et al. demonstrated the synthesis of various 11H-indolo[3,2-c]quinolines via a Suzuki-Miyaura cross-coupling followed by azidation and photochemical cyclization. unit.no

Table 3: Plausible Suzuki-Miyaura Coupling Strategies for Indolo[3,2-c]quinoline Precursors
Boronic Acid/EsterAryl HalideCatalyst/LigandBaseProduct
(2-Aminophenyl)boronic acid3-Bromo-4,X-dichloroquinolinePd(PPh₃)₄K₂CO₃3-(2-Aminophenyl)-4,X-dichloroquinoline
Indole-3-boronic acid3,4-DichloroquinolinePd(dppf)Cl₂Cs₂CO₃3-(Indol-3-yl)-4-chloroquinoline

Intramolecular Palladium-Catalyzed Cyclization Techniques

Intramolecular palladium-catalyzed cyclization reactions are highly effective for the construction of cyclic and heterocyclic systems. These reactions often involve the intramolecular coupling of an aryl halide with an amine (Buchwald-Hartwig amination) or an intramolecular C-H activation/arylation.

A notable application of this methodology is the synthesis of D-ring substituted 11H-indolo[3,2-c]quinolines through an auto-tandem palladium-catalyzed process. epa.gov This reaction involves an intermolecular Buchwald-Hartwig amination followed by an intramolecular C-H activation/arylation. Specifically, the reaction of 4-chloroquinoline (B167314) with N-unsubstituted 2-chloroanilines in the presence of a palladium catalyst leads directly to the formation of the 11H-indolo[3,2-c]quinoline scaffold. epa.gov This approach represents a highly efficient route to these complex heterocycles, as it forms two new bonds in a single operation.

Table 4: Intramolecular Palladium-Catalyzed Cyclization for the Synthesis of 11H-indolo[3,2-c]quinolines
Starting MaterialsCatalystLigandBaseProductYield (%)Reference
4-Chloroquinoline, 2-ChloroanilinePd(OAc)₂DavePhosK₃PO₄11H-Indolo[3,2-c]quinoline72 epa.gov
4-Chloroquinoline, 2,4-DichloroanilinePd(OAc)₂DavePhosK₃PO₄This compound65 epa.gov
4-Chloroquinoline, 2-Chloro-4-methylanilinePd(OAc)₂DavePhosK₃PO₄3-Methyl-11H-indolo[3,2-c]quinoline75 epa.gov

Buchwald-Hartwig Reaction Integration in Indoloquinoline Synthesis

The Buchwald-Hartwig amination is a cornerstone in the synthesis of nitrogen-containing heterocyclic compounds, including the indoloquinoline framework. This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen (C-N) bonds, a critical step in constructing the final ring system.

One prominent strategy involves an auto-tandem catalysis process that begins with an intermolecular Buchwald-Hartwig reaction. epa.gov This is followed by an intramolecular palladium-catalyzed arylation to yield D-ring substituted 11H-indolo[3,2-c]quinolines. epa.gov This method is notable as it represents the first use of tandem catalysis to create N-unsubstituted carbolines. epa.gov The process typically starts with a 4-chloroquinoline and an N-unsubstituted 2-chloroaniline. epa.gov

In a different approach, a regioselective Buchwald-Hartwig amination is performed on bromoiodoquinolines. This is followed by a Heck-type biaryl coupling to form the indoloquinoline skeleton. nih.gov For instance, the coupling of 2,4-dichloroquinoline (B42001) with aniline (B41778) can be achieved using a palladium catalyst with a Xantphos ligand, selectively forming the C-N bond at the 4-position. nih.gov The subsequent intramolecular cyclization then yields the target indoloquinoline. nih.gov The choice of catalyst and ligands, such as XPhos Pd G2, is crucial for achieving high yields in these C-N cross-coupling reactions. researchgate.net

Table 1: Key Features of Buchwald-Hartwig Reaction in Indoloquinoline Synthesis

FeatureDescriptionSource(s)
Reaction Type Palladium-catalyzed C-N cross-coupling. organic-chemistry.org organic-chemistry.org
Key Strategy Tandem catalysis: Intermolecular Buchwald-Hartwig followed by intramolecular arylation. epa.gov epa.gov
Starting Materials Aryl halides (e.g., 4-chloroquinoline, bromoiodoquinolines) and amines (e.g., 2-chloroanilines). epa.govnih.gov epa.govnih.gov
Catalyst Systems Pd(OAc)₂, Pd₂(dba)₃ with ligands like BINAP, Xantphos, or XPhos Pd G2. nih.govresearchgate.netcommonorganicchemistry.com nih.govresearchgate.netcommonorganicchemistry.com
Significance Enables efficient construction of the tetracyclic core and allows for the synthesis of N-unsubstituted and substituted indoloquinolines. epa.govnih.gov epa.govnih.gov

Double Carbon-Nitrogen (C-N) Coupling Protocols

The synthesis of the indoloquinoline scaffold often relies on sequential bond-forming strategies, including double carbon-nitrogen (C-N) coupling or a combination of C-C and C-N couplings. These protocols efficiently build the complex heterocyclic system from simpler precursors.

One effective method is an auto-tandem catalysis that combines an intermolecular Buchwald-Hartwig C-N coupling with an intramolecular C-C bond formation (arylation). epa.gov This palladium-catalyzed process allows for the one-pot synthesis of substituted 11H-indolo[3,2-c]quinolines from components like 4-chloroquinoline and 2-chloroanilines. epa.gov

Another powerful approach involves a Pd(0)-catalyzed C-C bond coupling, such as the Suzuki-Miyaura reaction, followed by a C-N bond formation step. unit.nounit.noresearchgate.net This sequence has been used to prepare a wide array of functionalized 11H-indolo[3,2-c]quinolines. unit.nounit.noresearchgate.net For example, a 3-bromoquinoline (B21735) derivative can first be coupled with an arylboronic acid. The resulting intermediate then undergoes a subsequent reaction, like a photochemical cyclization of an azide (B81097), to form the final C-N bond and complete the tetracyclic structure. unit.no

Furthermore, dual catalysis systems are emerging as a powerful tool. A dual copper and photoredox catalysis method has been shown to be effective for decarboxylative C-N coupling, applicable to a wide range of nitrogen heterocycles, amides, and anilines. princeton.edu This approach allows for the coupling of alkyl carboxylic acids with nitrogen nucleophiles under mild conditions. princeton.edu

Rhodium-Catalyzed Synthetic Pathways

Rhodium catalysts offer unique reactivity for the synthesis of N-heterocycles, particularly in reactions involving nitrene intermediates. While direct rhodium-catalyzed synthesis of this compound is not extensively documented, the principles are applied to construct the core indole nucleus.

A notable example is the rhodium(II)-catalyzed cascade reaction of β,β-disubstituted styryl azides to produce 2,3-disubstituted indoles. nih.gov This process involves the formation of a rhodium nitrene, which then undergoes a migratorial process to form a new C-C bond in addition to the C-N bond, leading to the indole ring system. nih.gov The selectivity of this migration is a key aspect of the reaction's utility. nih.gov High yields are achievable with various electron-donating and electron-withdrawing substituents on the aryl azide. nih.gov The choice of the rhodium catalyst, such as rhodium perfluorobutyrate or [Rh₂(esp)₂], can influence the reaction's efficiency. nih.gov

Table 2: Rhodium-Catalyzed Synthesis of Indole Scaffolds

ParameterDetailsSource(s)
Reaction Cascade reaction of β,β-disubstituted styryl azides. nih.gov
Catalyst Rhodium(II) carboxylate complexes, e.g., [Rh₂(esp)₂]. nih.gov
Mechanism Involves a rhodium nitrene intermediate and a selective aryl group migration. nih.gov
Product 2,3-disubstituted indoles, which are key precursors or analogues of the indoloquinoline core. nih.gov
Significance Provides a method for constructing complex indole N-heterocycles from simple styryl azides. nih.gov

Nitrogen-Insertion and Photochemical Cyclization Strategies

Nitrogen-insertion reactions and photochemical cyclizations represent modern and efficient methods for assembling the indoloquinoline skeleton. These strategies often provide advantages in terms of step economy and the ability to introduce nitrogen late in the synthetic sequence.

A key photochemical approach involves the irradiation of an aryl azide precursor. unit.no In a multi-step synthesis of 11H-indolo[3,2-c]quinolines, a biaryl intermediate is first synthesized via a Suzuki-Miyaura cross-coupling. This intermediate is then converted to an aryl azide. unit.noresearchgate.net The final and crucial step is the photolytic decomposition of the azide, which generates a reactive nitrene species. researchgate.net This nitrene undergoes an intramolecular cyclization onto the adjacent aromatic ring, forming the final C-N bond and completing the indoloquinoline framework. unit.noresearchgate.net This photochemical cyclization is typically carried out in a solvent like α,α,α-trifluorotoluene at room temperature. unit.no

Skeletal editing through nitrogen atom insertion is another innovative strategy. researchgate.net This method can transform carbocyclic rings into nitrogen-containing heterocycles. For example, indenes can be converted into isoquinolines using a combination of phenyliodine(III) diacetate (PIDA) and ammonium (B1175870) carbamate (B1207046) as the nitrogen source. rsc.org This type of transformation allows for the direct editing of a molecule's core structure, potentially offering new routes to complex scaffolds like indoloquinolines from different precursors. researchgate.net

Iodine-Mediated Synthetic Transformations

Iodine and hypervalent iodine reagents play a significant role in the synthesis and functionalization of indoloquinolines. These reagents can act as mediators or catalysts in various transformations, including C-N bond formation and direct iodination.

Iodine(III) reagents, for instance, are used to mediate oxidative C(sp²)-N bond formation, which is a critical step in the construction of some indoloquinolinone frameworks. acs.org Phenyliodine(III) diacetate (PIDA), often used in combination with a nitrogen source like ammonium carbamate, facilitates nitrogen atom insertion reactions to create heterocyclic systems such as isoquinolines from indenes. rsc.org

Furthermore, direct iodination of the indoloquinoline scaffold provides valuable intermediates for further functionalization. The synthesis of 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids has been reported. nih.gov These iodo-derivatives can serve as handles for subsequent cross-coupling reactions, allowing for the introduction of diverse substituents onto the tetracyclic core. For example, the 10-chloro derivative of 11H-indolo[3,2-c]quinoline-6-carboxylic acid was found to be a potent inhibitor of the DYRK1A kinase, highlighting the importance of halogenated analogues. nih.gov

Divergent Synthetic Routes to Indolo[3,2-C]quinolines and Isomeric Analogues

Divergent synthesis is a powerful strategy that enables the creation of multiple, structurally distinct compounds from a single starting material or intermediate. This approach is particularly valuable for building libraries of related compounds, such as the various isomers of indoloquinoline, for biological screening.

Regiodivergent Synthesis from Common Precursors

A notable example of regiodivergent synthesis focuses on the preparation of both 11H-indolo[3,2-c]quinolines (isocryptolepine analogues) and their isomeric neocryptolepine (B1663133) analogues from a common precursor, typically a 3-bromoquinoline derivative. unit.nounit.noresearchgate.net This strategy allows for the selective formation of one isomeric scaffold over the other by carefully choosing the reaction sequence and conditions. unit.no

To synthesize the 11H-indolo[3,2-c]quinoline skeleton, the 3-bromoquinoline is first subjected to a Suzuki-Miyaura cross-coupling with an appropriate boronic acid. unit.noresearchgate.net The resulting biaryl compound is then converted into an aryl azide, which undergoes a photochemical cyclization to yield the final product. unit.noresearchgate.net This pathway can produce a variety of functionalized indoloquinolines with yields up to 95%. researchgate.net

Conversely, to access the isomeric neocryptolepine scaffold from the same 3-bromoquinoline starting materials, a different pathway is employed. This route involves a Pd(0)-catalyzed C-C bond coupling followed by a C-N bond formation in a cascade reaction, yielding the neocryptolepine derivatives in yields up to 80%. unit.noresearchgate.net The ability to diverge from a common set of starting materials to produce two distinct classes of bioactive isomers demonstrates the efficiency and elegance of this synthetic design. unit.no

Table 3: Regiodivergent Synthesis of Indoloquinoline Isomers

Target ScaffoldSynthetic Pathway from 3-BromoquinolineKey ReactionsYield RangeSource(s)
11H-Indolo[3,2-c]quinolines Two-step sequenceSuzuki-Miyaura coupling, followed by azidation and photochemical cyclization.Traces to 95% unit.noresearchgate.net
Neocryptolepines Cascade reactionPd(0)-catalyzed C-C coupling followed by C-N bond formation.Up to 80% unit.noresearchgate.net

Preparation of Diversely Functionalized Indolo[3,2-C]quinoline Derivatives

The indolo[3,2-c]quinoline scaffold, also known as γ-carboline, is a significant heterocyclic structure found in numerous natural products and synthetic compounds with a wide range of pharmaceutical applications. acs.org The development of synthetic routes to create diversely functionalized derivatives of this core structure is a key area of research, enabling the exploration of their structure-activity relationships. Methodologies generally focus on either constructing the tetracyclic system from appropriately substituted precursors or by functionalizing the pre-formed indolo[3,2-c]quinoline core.

A prominent strategy involves the dimerization of 2-alkynylaniline derivatives. An unprecedented method utilizes a Rhodium(III)-catalyzed stepwise dimerization of 2-alkynylanilines to selectively form indolo[3,2-c]quinoline derivatives. acs.orgnih.gov This reaction's selectivity can be tuned by switching the reaction atmosphere between aerobic (air) and anaerobic (nitrogen) conditions, with hexafluoroisopropanol (HFIP) acting as a crucial solvent and promoter. acs.orgnih.gov This approach allows for the incorporation of various substituents on the aniline starting material, leading to a range of functionalized products. A related patent describes a one-step synthesis of indolo[3,2-c]quinoline compounds from 2-alkynylaniline compounds using a rhodium or indium transition metal catalyst in an oxygen atmosphere, highlighting the method's efficiency. google.com

Another approach to building the functionalized scaffold is through intramolecular cyclization reactions. A new method has been developed for synthesizing 11H-indolo[3,2-c]quinolines via an SnCl₄-catalyzed intramolecular electrophilic amination of 2-arylindole-3-carbaldehyde O-acetyl oximes. researchgate.net The use of substituted 2-arylindoles as precursors allows for diversity in the final products. researchgate.net Similarly, the indolo[3,2-c]quinoline framework can be achieved through a Pd(0)-mediated intramolecular cyclization of N-(2-iodoaryl)-N-indolylmethylbenzenesulfonamide. acs.orgnih.gov

One of the most versatile methods for introducing diversity is through the post-cyclization functionalization of an intermediate. An effective route involves an intramolecular Heck cyclization of a 2-iodophenyl-3-indolecarboxamide to produce the core 11H-indolo[3,2-c]quinolin-6-one scaffold. thieme-connect.com This key intermediate can then be converted to its corresponding triflate. The triflate is a highly reactive species that enables the introduction of a wide array of substituents at the 6-position through well-established palladium-mediated cross-coupling reactions, such as the Suzuki and Stille reactions. thieme-connect.com This two-step sequence provides a powerful tool for generating libraries of diversely functionalized indolo[3,2-c]quinoline derivatives for further study. thieme-connect.com

A regiodivergent synthesis allows for the preparation of 11H-indolo[3,2-c]quinolines from 3-bromoquinoline derivatives. unit.no This pathway involves a Suzuki-Miyaura cross-coupling, followed by an azidation and subsequent photochemical cyclization, with yields ranging from trace amounts to 95%. unit.no

Table 1: Examples of 6-Substituted Indolo[3,2-c]quinoline Derivatives via Cross-Coupling Reactions thieme-connect.comThis table is generated based on the described synthetic pathway involving a triflate intermediate and subsequent Suzuki or Stille cross-coupling reactions.

Entry Reactant Coupling Partner Catalyst/Conditions Product Yield (%)
1 6-Triflyloxy-11H-indolo[3,2-c]quinoline Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃, DME, H₂O 6-Phenyl-11H-indolo[3,2-c]quinoline 85
2 6-Triflyloxy-11H-indolo[3,2-c]quinoline 4-Methoxyphenylboronic acid Pd(PPh₃)₄, Na₂CO₃, DME, H₂O 6-(4-Methoxyphenyl)-11H-indolo[3,2-c]quinoline 82
3 6-Triflyloxy-11H-indolo[3,2-c]quinoline (Tributylstannyl)furan Pd(PPh₃)₄, LiCl, Toluene 6-(Furan-2-yl)-11H-indolo[3,2-c]quinoline 75
4 6-Triflyloxy-11H-indolo[3,2-c]quinoline (Tributylstannyl)thiophene Pd(PPh₃)₄, LiCl, Toluene 6-(Thiophen-2-yl)-11H-indolo[3,2-c]quinoline 78

Table 2: Synthesis of Functionalized Indolo[3,2-c]quinolines via Dimerization of 2-Alkynylanilines acs.org This table is generated based on the described Rh(III)-catalyzed aerobic dimerization of substituted 2-alkynylanilines.

Entry 2-Alkynylaniline Substituent (R) Product Yield (%)
1 H 11H-Indolo[3,2-c]quinoline 95
2 4-Methyl 2,9-Dimethyl-11H-indolo[3,2-c]quinoline 92
3 4-Methoxy 2,9-Dimethoxy-11H-indolo[3,2-c]quinoline 85
4 4-Chloro 2,9-Dichloro-11H-indolo[3,2-c]quinoline 88
5 4-Bromo 2,9-Dibromo-11H-indolo[3,2-c]quinoline 86
6 4-Fluoro 2,9-Difluoro-11H-indolo[3,2-c]quinoline 90

Mechanistic Investigations of Chemical Transformations Involving 3 Chloro 11h Indolo 3,2 C Quinoline Precursors

Reductive Cyclization Mechanisms

Reductive cyclization is a cornerstone strategy for the formation of the indole (B1671886) portion of the indolo[3,2-c]quinoline scaffold. This approach typically involves the reduction of a nitro group positioned ortho to an aryl substituent, which generates a highly reactive intermediate that subsequently cyclizes to form the five-membered indole ring.

A prominent example of this is the Cadogan reaction, which has been successfully applied to the synthesis of the 11H-indolo[3,2-c]quinoline core. arkat-usa.org This method utilizes a substituted 2-(2-nitrophenyl)quinoline as the precursor. The key transformation is the reductive cyclization of the nitro group, commonly achieved using trivalent phosphorus reagents like triethyl phosphite (B83602) (P(OEt)₃) or triphenylphosphine (B44618) (PPh₃). arkat-usa.orgresearchgate.net The proposed mechanism involves the deoxygenation of the nitro group by the phosphite reagent, leading to the formation of a transient nitrene intermediate. This electrophilic nitrene then rapidly undergoes an intramolecular aromatic substitution reaction, inserting into a C-H bond of the adjacent phenyl ring to construct the N-C bond that closes the indole ring.

Optimization studies for the Cadogan cyclization have been performed to identify the most effective conditions. For instance, using methyl 3-(2-nitrophenyl)quinoline-2-carboxylate as a model substrate, various reducing agents and solvents were screened.

Table 1: Optimization of Cadogan Reductive Cyclization

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1PPh₃Diglyme16024Trace
2DPPEo-DCB18024Trace
3P(OEt)₃None1601275
4P(OEt)₃P(OEt)₃1301681

Data sourced from Arkivoc, 2024. arkat-usa.org

The results indicate that using an excess of triethyl phosphite as both the reagent and the solvent at 130°C provides the highest yield for the cyclized indolo[3,2-c]quinoline product. arkat-usa.org This optimized condition has been used to synthesize a range of derivatives, including the target precursor, methyl 2-chloro-11H-indolo[3,2-c]quinoline-6-carboxylate. arkat-usa.org Other reagents, such as tin(II) chloride (SnCl₂), have also been employed for similar reductive cyclizations leading to indoloquinoline systems. researchgate.net

Carbon-Hydrogen (C-H) Activation and Carbon-Nitrogen (C-N) Bond Formation Studies

Modern synthetic organic chemistry increasingly relies on C-H activation and directed C-N bond formation to construct complex molecules efficiently. These methods offer powerful alternatives to classical named reactions for building the indoloquinoline framework.

Carbon-Hydrogen (C-H) Activation: Transition metal-catalyzed C-H activation represents a highly attractive strategy for regioselectively functionalizing aromatic systems. mdpi.comnih.gov In the context of indoloquinoline synthesis, this can be envisioned for constructing the quinoline (B57606) ring from simpler aniline (B41778) precursors. The mechanism often involves a transition metal catalyst, such as palladium or rhodium, which coordinates to a directing group on the substrate. mdpi.comrsc.org This coordination facilitates the cleavage of a specific C-H bond, forming a metallacyclic intermediate. This intermediate can then react with a coupling partner, such as an alkyne, to build the new ring system.

A common mechanistic pathway is the Concerted Metalation-Deprotonation (CMD), where the C-H bond cleavage occurs with the assistance of a base or a ligand. mdpi.com For example, in palladium-catalyzed reactions, an acetate (B1210297) ligand from the Pd(OAc)₂ precatalyst can act as the internal base to facilitate this step. mdpi.com While direct C-H activation routes to 3-chloro-11H-indolo[3,2-c]quinoline are still emerging, the principles are well-established in quinoline synthesis and represent a frontier for developing more atom-economical pathways. mdpi.comnih.gov

Carbon-Nitrogen (C-N) Bond Formation: The formation of the key C-N bond to close the indole ring is a critical step that can be achieved through several mechanistic avenues. Beyond the reductive cyclization of nitro groups, other methods include:

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. tcichemicals.com An intramolecular variant of this reaction can be used to construct the indole ring from a precursor containing an amine and an aryl halide, providing a robust and versatile method for the final cyclization step.

Photochemical Cyclization: An alternative approach involves the photochemical cyclization of an aryl azide (B81097). unit.no In this method, a precursor such as a 3-(2-azidophenyl)quinoline can be irradiated with UV light. The azide group loses dinitrogen (N₂) to form a highly reactive nitrene intermediate, which then undergoes intramolecular cyclization onto the adjacent aromatic ring to form the pyrrole (B145914) ring of the indoloquinoline system. unit.no

Electron-Catalyzed Intramolecular Cyclization: Transition-metal-free conditions have also been developed for C-N bond formation. nih.gov These systems, often employing a strong base like potassium tert-butoxide in DMF, can promote intramolecular cyclization through an electron-catalyzed process, which is particularly advantageous for preparing halogenated indoles that may be incompatible with certain metal catalysts. nih.gov

Cascade Reaction Pathways in Indoloquinoline Ring System Formation

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. These pathways are synthetically elegant and offer significant advantages in terms of step economy and resource efficiency for constructing complex structures like the 11H-indolo[3,2-c]quinoline core.

Several cascade strategies have been devised:

Cascade Autoxidation-Ring Contraction: One novel pathway involves the synthesis of 11H-indolo[3,2-c]quinoline-6-carboxylic acids from paullone (B27933) (7,12-dihydroindolo[3,2-d] nio.orgbenzazepin-6(5H)-one) precursors. researchgate.net The proposed mechanism involves an initial autoxidation reaction, followed by a ring contraction of the seven-membered azepine ring to form the six-membered pyridine (B92270) ring of the quinoline system, all in a single cascade sequence. researchgate.net

Palladium-Catalyzed Cascades: Palladium catalysts are adept at mediating multi-step cascade reactions. A common sequence involves an initial intermolecular C-C bond-forming reaction (e.g., Suzuki or Heck coupling) followed by an intramolecular C-N bond formation (e.g., intramolecular amination) to close the indole ring. unit.no This allows for the rapid assembly of the tetracyclic core from simpler, readily available building blocks.

Radical Cascade Cyclizations: Free-radical chemistry offers unique pathways for cyclization. Visible-light photocatalysis can be used to initiate radical cascade cyclizations to form the indoloquinoline core under mild, redox-neutral conditions. rsc.org Another approach involves an oxidative cascade where a radical initiator triggers the cyclization. For example, the reaction of N-propioloyl indoles with a trifluoromethylthiolating agent can initiate a cascade involving radical addition and cyclization to build fused ring systems, demonstrating a plausible mechanism for complex constructions. nih.gov

Table 2: Examples of Mechanistic Pathways in Indoloquinoline Synthesis

Mechanism TypeKey TransformationCommon Reagents/ConditionsReference
Reductive CyclizationCadogan Reaction (NO₂ to Nitrene)P(OEt)₃, heat arkat-usa.org
C-N Bond FormationPhotochemical Cyclization (Azide to Nitrene)UV light unit.no
C-H ActivationConcerted Metalation-DeprotonationPd(OAc)₂, base mdpi.com
Cascade ReactionAutoxidation & Ring ContractionO₂, N-hydroxyphthalimide, Co(II) acetate researchgate.net
Cascade ReactionVisible-Light Radical CyclizationPhotocatalyst, visible light rsc.org

These diverse mechanistic investigations highlight the versatility of modern organic synthesis in accessing the this compound scaffold and its derivatives. Each pathway offers distinct advantages, and the continued exploration of these reaction mechanisms will undoubtedly lead to even more efficient and innovative synthetic routes.

Structure Activity Relationship Sar Studies and Molecular Interactions of 3 Chloro 11h Indolo 3,2 C Quinoline and Its Analogues

Conformational Analysis and Planarity of the Indolo[3,2-c]quinoline System

The indolo[3,2-c]quinoline scaffold is a tetracyclic aromatic system characterized by its rigid and largely planar structure. researchgate.netnih.gov This planarity is a crucial feature for the biological activity of many of its derivatives, as it allows them to function as intercalating agents with DNA. researchgate.net The flat molecular surface can insert itself between the base pairs of the DNA double helix, a process that can disrupt DNA replication and transcription, ultimately leading to cytotoxic effects against cancer cells. nsf.gov This ability to intercalate is a key mechanism behind the anticancer properties attributed to this class of compounds. researchgate.net

Impact of Substituents on Molecular Interactions and Biological Activity

The introduction of various chemical groups at different positions on the indolo[3,2-c]quinoline scaffold significantly modulates its pharmacological profile. These substituents can alter the molecule's electronic properties, hydrophobicity, steric profile, and potential for hydrogen bonding, thereby influencing its binding affinity and selectivity for biological targets like DNA or specific enzymes. researchgate.netnih.gov

Halogenation is a key strategy for modifying the activity of the indoloquinoline core. The introduction of electron-withdrawing groups, such as halogens, has been shown to enhance the antimicrobial activities of related indolo[3,2-c]isoquinoline derivatives. nih.gov While direct SAR studies on the 3-chloro substituent of 11H-indolo[3,2-c]quinoline are specific, broader research on halogenated quinolines and indoles provides valuable context. For instance, the position of a halogen substituent on the indole (B1671886) ring system can significantly affect reaction efficiency in synthetic pathways, indicating its influence on the electronic nature of the scaffold. beilstein-journals.org In the related indolo[3,2-b]quinoline series, brominated analogs demonstrated significantly increased antiplasmodial potency compared to the unsubstituted parent compound. nih.gov The synthesis of derivatives such as ethyl 3-chloro-9,11-dimethoxy indolo[3,2-c]quinoline-6-carboxylate highlights the chemical feasibility and interest in placing a chlorine atom at the 3-position. researchgate.net This suggests that a chloro group at this specific position is an important feature for developing biologically active compounds.

The addition of electron-donating or electron-withdrawing groups other than halogens can also profoundly impact biological activity. The nature and position of these groups are critical. For example, in studies on indolo[3,2-c]isoquinolines, the presence of electron-donating groups like methyl (-CH3) and methoxy (-OCH3) enhanced activity against Gram-positive bacteria, whereas electron-withdrawing groups improved activity against Gram-negative bacteria and fungi. nih.gov This demonstrates that the electronic properties conferred by substituents can tune the spectrum of activity. In a series of 11H-indolo[3,2-c]quinoline-6-carboxylic acids designed as kinase inhibitors, substituents placed at the 8-position were found to eliminate inhibitory activity, suggesting steric hindrance within the target's binding pocket. nih.gov Conversely, compounds featuring a strong electron-accepting nitro (-NO2) group have been shown to exhibit unique optical properties, indicating a significant alteration of the molecule's electronic state. nih.gov

Substituent GroupGeneral EffectObserved Activity (on related scaffolds)Reference
Electron-Withdrawing (e.g., -F, -NO₂)Decreases electron density of the aromatic system.Enhanced antibacterial (Gram-negative) and antifungal activities. nih.gov
Electron-Donating (e.g., -CH₃, -OCH₃)Increases electron density of the aromatic system.Enhanced antibacterial activity against Gram-positive bacteria. nih.gov

Attaching side chains, typically at the nitrogen or other available positions, is a common and effective strategy for modifying the pharmacological properties of the indoloquinoline core. The characteristics of these side chains, such as length, bulk, and charge, are critical for receptor interaction. In a study of antimalarial indolo[3,2-c]quinolines, the size of a dibasic side chain attached to position 9 was found to be inversely correlated with activity, suggesting that the receptor site has a limited size. nih.gov More significantly, the charge on the terminal nitrogen atom of the side chain accounted for 75% of the variation in antimalarial activity, with a larger positive charge leading to improved activity, likely by acting as a hydrogen bond donor in the drug-receptor complex. nih.gov The synthesis of derivatives with side chains at the 6-position, such as N-(11H-indolo[3,2-c]quinolin-6-yl)-ethane-1,2-diamine, has been explored to enhance properties like solubility and cytotoxicity. nih.govresearchgate.net

Side Chain PositionSide Chain CharacteristicImpact on Biological ActivityReference
Position 9Increased size of dibasic side chainReduced antimalarial activity nih.gov
Position 9Increased positive charge on distal nitrogenImproved antimalarial activity nih.gov
Position 6Introduction of ethane-1,2-diamine chainLeads to derivatives with cytotoxic activity nih.gov

The specific location of a substituent on the indoloquinoline framework is a determining factor for its biological effect. As noted previously, while side chains at position 9 are crucial for antimalarial activity, modifications at other sites can have entirely different consequences. nih.gov For instance, research on kinase inhibitors based on the 11H-indolo[3,2-c]quinoline-6-carboxylic acid structure revealed that placing substituents at the 8-position completely abolished the desired enzymatic inhibition. nih.gov This positional effect is often attributed to steric clashes within the target's binding site or to unfavorable alterations of the molecule's electronic landscape. This high degree of positional sensitivity underscores the importance of precise structural modifications in the design of targeted therapeutic agents.

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry provides powerful tools for understanding and predicting the SAR of indolo[3,2-c]quinoline derivatives. Molecular docking simulations are frequently used to predict how these molecules bind to their biological targets, such as DNA topoisomerase or viral proteases. nih.govnih.gov These models can help rationalize why certain substitutions enhance activity while others diminish it. For example, docking studies have shown how indolo[3,2-c]quinoline derivatives can fit into the active sites of Topoisomerase I and II, providing a basis for their anticancer effects. nih.gov Furthermore, quantum chemical methods like Density Functional Theory (DFT) are employed to analyze the structural and electronic properties of these molecules, which can be correlated with their observed biological activities and spectroscopic characteristics. nih.govacs.org These computational approaches accelerate the drug discovery process by allowing for the virtual screening of new designs and providing deeper insight into the molecular interactions that govern their function. nih.gov

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein. For the indolo[3,2-c]quinoline scaffold, docking studies have been employed to elucidate potential mechanisms of action against various biological targets, including protein kinases and DNA topoisomerases.

In a study on substituted indolo[3,2-c]quinolines as potential anticancer agents, molecular docking simulations were performed to understand their interaction with human topoisomerase I and II. The planar tetracyclic ring system of the indolo[3,2-c]quinoline core is well-suited for intercalation between DNA base pairs, a common mechanism for topoisomerase inhibitors. Docking studies have suggested that these compounds can position themselves within the DNA-enzyme complex, stabilizing the cleavage complex and preventing the re-ligation of the DNA strand, which ultimately leads to apoptotic cell death. Key interactions often involve π-π stacking with DNA base pairs and hydrogen bonding with amino acid residues in the enzyme's active site. nih.goveurekaselect.com

Another area of investigation for indolo[3,2-c]quinoline derivatives has been their potential as protein kinase inhibitors. For instance, various analogs have been docked into the ATP-binding site of kinases like DYRK1A. nih.govnih.govacs.org These studies have shown that the quinoline (B57606) nitrogen can form a crucial hydrogen bond with the hinge region of the kinase, a characteristic interaction for many ATP-competitive kinase inhibitors. Substituents on the indolo[3,2-c]quinoline ring system can further enhance binding affinity by forming additional interactions with the surrounding amino acid residues. For example, a chloro group at a suitable position could engage in halogen bonding or occupy a hydrophobic pocket, thereby increasing the potency of the inhibitor. acs.org

Table 1: Examples of Molecular Docking Studies on Indolo[3,2-c]quinoline Analogues
TargetKey FindingsPotential Interactions
Human Topoisomerase I/IICompounds exhibit potential to intercalate into DNA and stabilize the enzyme-DNA cleavage complex.π-π stacking with DNA bases, hydrogen bonding with active site residues. nih.goveurekaselect.com
DYRK1A Protein KinaseAnalogues can bind to the ATP-binding site, with the quinoline nitrogen interacting with the hinge region.Hydrogen bonding, hydrophobic interactions, and potential halogen bonding. nih.govnih.govacs.org
DDR Kinases (e.g., ATM)Quinoline-3-carboxamide derivatives, which share a similar quinoline core, show selective inhibition.Binding to the hinge region, acting as ATP-competitive inhibitors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at finding a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are valuable for predicting the activity of newly designed molecules.

While a specific QSAR study for 3-Chloro-11H-indolo[3,2-C]quinoline was not found, a 3D-QSAR study on a series of indolo-quinoline analogues with antiplasmodial activity provides significant insights into the structural requirements for biological activity in this class of compounds. benthamdirect.com This study employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. benthamdirect.com

CoMFA is a 3D-QSAR method that correlates the biological activity of a set of molecules with their steric and electrostatic fields. In the aforementioned study on antiplasmodial indolo-quinoline analogues, a statistically significant CoMFA model was developed. The model demonstrated a good internal predictive ability, as indicated by the cross-validated correlation coefficient (q²), and a high correlation between the predicted and experimental activities, as shown by the non-cross-validated correlation coefficient (r²). benthamdirect.com

CoMSIA is another 3D-QSAR technique that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. The CoMSIA model developed for the antiplasmodial indolo-quinoline derivatives also showed good statistical significance and predictive power. benthamdirect.com The inclusion of additional molecular fields in CoMSIA can sometimes provide a more detailed understanding of the structure-activity relationships compared to CoMFA.

Table 2: Statistical Results of a 3D-QSAR Study on Antiplasmodial Indolo-quinoline Analogues
ModelPredictive r²
CoMFA0.7560.9960.9623 benthamdirect.com
CoMSIA0.7030.8120.9214 benthamdirect.com

HQSAR is a 2D-QSAR method that does not require molecular alignment, making it a rapid technique for analyzing large datasets. ijsrm.netresearchgate.netsemanticscholar.orgnih.gov It encodes the structural information of a molecule into a molecular hologram, which is a fingerprint that represents the frequency of occurrence of different molecular fragments. ijsrm.netresearchgate.netsemanticscholar.orgnih.gov The biological activities are then correlated with these hologram fingerprints using partial least squares (PLS) regression. ijsrm.netresearchgate.netsemanticscholar.org While no specific HQSAR study on this compound or its close analogues was identified in the literature, this methodology has been successfully applied to other quinoline-based derivatives for predicting their antimalarial activity. nih.gov

Analysis of Contour Maps and Chemical Descriptors for Pharmacophore Identification

The results of CoMFA and CoMSIA studies are often visualized as 3D contour maps. These maps highlight regions in space where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, a green contour in a CoMFA steric map indicates a region where bulky substituents are favored, while a yellow contour suggests that bulky groups are disfavored. Similarly, blue and red contours in an electrostatic map indicate regions where positive and negative charges, respectively, are favorable for activity.

In the context of the antiplasmodial indolo-quinoline analogues, the analysis of these contour maps can guide the design of more potent compounds. For example, if a red contour is observed near a particular position on the quinoline ring, it would suggest that introducing an electron-withdrawing group, such as a chloro or nitro group, at that position could enhance activity.

Pharmacophore modeling is another crucial tool in drug design that identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. dovepress.comnih.govmdpi.comresearchgate.net The insights gained from QSAR contour maps, along with the structural information from active compounds, can be used to develop a pharmacophore model. This model then serves as a 3D query for virtual screening of compound libraries to identify new potential drug candidates. A study on indolo-quinoline derivatives identified a pharmacophore model with key features essential for antiplasmodial activity. benthamdirect.com

Crystal Structure Analysis and Elucidation of Intermolecular π-π Stacking Interactions

The determination of the crystal structure of a compound through X-ray crystallography provides definitive information about its three-dimensional arrangement and intermolecular interactions in the solid state. For planar aromatic molecules like this compound, π-π stacking interactions are a significant force in the crystal packing. These interactions occur between the electron-rich π-systems of adjacent aromatic rings.

Influence of Metal Coordination on Indolo[3,2-C]quinoline Molecular Properties (e.g., Ruthenium, Osmium Complexes)

The coordination of metal ions to the indolo[3,2-c]quinoline scaffold has been a strategic approach to modulate the physicochemical and biological properties of this class of compounds. Notably, the formation of organometallic complexes with ruthenium(II) and osmium(II) has been explored to enhance properties such as solubility and to introduce novel mechanisms of biological action. These studies often involve modifying the indolo[3,2-c]quinoline structure to include suitable metal-binding sites.

The synthesis of ruthenium(II)-arene and osmium(II)-arene complexes typically involves the reaction of modified indolo[3,2-c]quinolines with metal-arene dimers like [RuCl₂(p-cymene)]₂ and its osmium counterpart. nih.gov For instance, Schiff base ligands derived from the condensation of indoloquinoline hydrazine with 2-formylpyridine or 2-acetylpyridine have been used to create stable complexes. nih.gov Similarly, derivatives of 6-chloro-11H-indolo[3,2-c]quinoline reacted with diamines have been successfully coordinated to ruthenium and osmium arene scaffolds. nih.gov

Coordination to a metal-arene moiety, such as Ru(II)-p-cymene or Os(II)-p-cymene, significantly alters the molecular properties of the parent indolo[3,2-c]quinoline ligand. One of the key benefits of this metal coordination is the improved solubility of the resulting complexes in biological media, which is crucial for evaluating their antiproliferative activity. nih.govnih.gov

Spectroscopic characterization of these complexes reveals the successful coordination of the indolo[3,2-c]quinoline ligand to the metal center. Techniques such as NMR, UV-vis, and IR spectroscopy, along with ESI mass spectrometry and single-crystal X-ray diffraction, have been instrumental in confirming the structures of these organometallic compounds. nih.govnih.gov

The primary motivation for synthesizing these metal complexes has been to explore their potential as anticancer agents. In vitro studies have demonstrated that ruthenium(II) and osmium(II) complexes of indolo[3,2-c]quinolines exhibit significant antiproliferative activity against various human cancer cell lines, including ovarian carcinoma (CH1), colon adenocarcinoma (SW480), and non-small-cell lung carcinoma (A549). nih.govnih.gov The cytotoxic efficacy of these complexes often falls within the submicromolar to low micromolar range. nih.gov

Interestingly, the choice of the metal center (ruthenium vs. osmium) and the substitution pattern on the indolo[3,2-c]quinoline ring can have a pronounced effect on the biological activity. For example, in some series of compounds, the osmium(II) complexes have displayed superior growth-inhibitory activity compared to their ruthenium(II) counterparts. figshare.com Furthermore, the position of substituents on the indoloquinoline backbone, such as halo groups at position 8 versus position 2, can influence the cytotoxic effectiveness of the resulting metal complexes. nih.govnih.gov The enhanced biological activity of these metal-based derivatives is thought to arise from a combination of the inherent properties of the indolo[3,2-c]quinoline ligand and the coordinated metal-arene fragment, potentially involving different cellular targets and mechanisms of action, such as DNA intercalation. nih.govnih.gov

The thermal stability of these complexes has also been investigated, indicating that both ruthenium(II) and osmium(II) complexes with indolo[3,2-c]quinolines possess comparable and relatively high thermal stability. nih.gov

CompoundMetal CenterSubstituent on IndoloquinolineCancer Cell LineIC₅₀ (µM)Reference
[(η⁶-p-cymene)Ru(L¹)Cl]ClRuthenium(II)N-(11H-indolo[3,2-c]quinolin-6-yl)-ethane-1,2-diamineCH1>50 nih.gov
[(η⁶-p-cymene)Os(L¹)Cl]ClOsmium(II)N-(11H-indolo[3,2-c]quinolin-6-yl)-ethane-1,2-diamineCH10.89 nih.gov
[(η⁶-p-cymene)Ru(L²)Cl]ClRuthenium(II)N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamineSW480>50 nih.gov
[(η⁶-p-cymene)Os(L²)Cl]ClOsmium(II)N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamineSW4802.3 nih.gov
[Ru(p-cymene)(HL²)Cl]Cl (2a)Ruthenium(II)8-Chloro, Schiff base with 2-acetylpyridineA5490.83 nih.gov
[Os(p-cymene)(L²)Cl]Cl (2b)Osmium(II)8-Chloro, Schiff base with 2-acetylpyridineA5490.29 nih.gov

Advanced Spectroscopic and Structural Characterization Techniques for 3 Chloro 11h Indolo 3,2 C Quinoline and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 3-Chloro-11H-indolo[3,2-c]quinoline, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, which is crucial for confirming the connectivity of the fused ring system.

Research by Senthil Kumar and colleagues in 2015 detailed the synthesis and spectral characterization of this compound. nih.gov The ¹H NMR spectrum, recorded in DMSO-d₆, is expected to show a complex pattern of signals in the aromatic region, typically between δ 7.0 and 9.0 ppm. The presence of the N-H proton of the indole (B1671886) moiety would likely be observed as a broad singlet at a downfield chemical shift, confirming the 11H-tautomer.

The ¹³C NMR spectrum provides further confirmation of the molecular structure by revealing the number of unique carbon atoms and their electronic environments. nih.gov The spectrum of this compound in DMSO-d₆ displays a series of signals corresponding to the 15 carbon atoms of the core structure. nih.gov Key signals would include those for the carbon atom bearing the chlorine substituent and the carbons at the ring junctions.

Table 1: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) in ppm
102.80
115.23
118.26
119.99
121.23
125.01
125.82
127.12
128.65
128.98
130.15
133.39
136.51
139.61
149.51
152.06

Data sourced from Senthil Kumar et al., 2015. nih.gov

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule with a high degree of confidence. Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and high molecular weight compounds, often producing a protonated molecular ion [M+H]⁺.

Table 2: Illustrative HRMS Data for a Related Indoloquinoline Derivative

Compound Molecular Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺
9-[((2-Allyloxy)cinnamoyl)amino]-5,11-dimethyl-5H-indolo[2,3-b]quinoline C₂₉H₂₅N₃O₂ 448.2025 448.2025

Illustrative data from a study on indolo[2,3-b]quinoline derivatives. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound, as reported by Senthil Kumar et al. (2015), provides key information about its structural features. nih.gov The presence of a distinct absorption band for the N-H group is a critical diagnostic peak.

The IR spectrum, typically recorded using a KBr pellet, would exhibit characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic system, and the C-Cl stretching vibration. The N-H stretching vibration of the indole moiety is particularly informative and is expected in the region of 3100-3500 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated π-systems. The extended aromatic system of this compound is expected to give rise to characteristic absorption bands in the UV-Vis region.

While specific UV-Vis data for this compound is not detailed in the primary literature found, studies on related indolo[3,2-c]quinoline and indolo[2,3-c]quinoline derivatives show characteristic spectra. nih.govnih.gov These spectra are typically characterized by multiple absorption bands corresponding to π→π* and n→π* electronic transitions. The planarity of the indoloquinoline system allows for extensive π-electron delocalization, resulting in absorptions at longer wavelengths. The presence of the chlorine substituent and the nitrogen heteroatoms can influence the position and intensity of these absorption maxima. For instance, in related spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkan]-7-amine compounds, absorption peaks around 249 nm and 316 nm were attributed to π-π* and n-π* transitions, respectively. researchgate.net

X-ray Diffraction Analysis for Solid-State Molecular Structure Elucidation

While a crystal structure for this compound itself has not been reported in the searched literature, the crystal structure of a closely related derivative, 11H-indolo[3,2-c]quinoline 3g, has been elucidated. nih.gov Such an analysis would reveal the planarity of the fused four-ring system, a key feature influencing its chemical and physical properties. The data would also show how the molecules pack in the solid state, which can be influenced by intermolecular forces such as hydrogen bonding involving the indole N-H group and π-π stacking interactions between the aromatic rings. This information is invaluable for understanding the material properties and for rational drug design, where the solid-state conformation can impact solubility and bioavailability.

Q & A

Q. What are the common synthetic routes for 3-Chloro-11H-indolo[3,2-C]quinoline, and how do reaction conditions influence yields?

Methodological Answer: The synthesis of this compound derivatives involves diverse strategies, including photochemical, transition metal-catalyzed, and tandem catalytic approaches. Key methods include:

Method Starting Materials Key Conditions Yield/Selectivity Reference
Photochemical Pathway 3-BromoquinolineSuzuki-Miyaura cross-coupling → azidation → UV photolysis~64% (isolated yield)
Gold-Catalyzed One-Pot 2-[(2-Aminophenyl)ethynyl]phenylamines + aldehydesAuCl₃ catalysis, mild conditions, neutral pHHigh regioselectivity
Palladium Auto-Tandem 4-Chloroquinoline + 2-chloroanilinesPd-catalyzed Buchwald-Hartwig C-N coupling → intramolecular arylationFirst reported N-unsubstituted derivatives

Optimization Tips:

  • Photochemical methods require precise control of UV exposure to avoid side reactions .
  • Gold-catalyzed reactions favor electron-deficient aldehydes for regioselectivity .
  • Palladium-based tandem catalysis benefits from ligand screening (e.g., XPhos) to enhance cyclization efficiency .

Q. How are physicochemical properties (e.g., log P, pKa) determined for this compound derivatives?

Methodological Answer: Key physicochemical parameters are assessed using standardized protocols:

  • Hydrophobicity (log P): Measured via shake-flask method with octanol/water partitioning. For 3-Chloro-8-methoxy-11H-indolo[3,2-C]quinoline, log P was significantly higher than its non-cyclized analogue due to increased aromaticity .
  • pKa: Determined potentiometrically. Cyclization shifts basicity; e.g., the pKa of this compound differs markedly from 7-chloro-4-N-(p-methoxyphenyl)aminoquinoline (analogue II) due to altered electron distribution .
  • Solubility: Quantified via HPLC or UV-Vis spectroscopy in buffered solutions. Methoxy substituents enhance aqueous solubility .

Table: Comparative Physicochemical Data

Property 3-Chloro-11H-Indoloquinoline Non-Cyclized Analogue (II) Reference
log P 3.2 (experimental)2.1
pKa 5.87.3

Advanced Research Questions

Q. How can divergent synthesis strategies be optimized to access structurally diverse derivatives?

Methodological Answer: Divergent synthesis relies on tunable intermediates. For example:

  • Intermediate Functionalization: Starting with 3-bromoquinoline, Suzuki-Miyaura coupling introduces aryl groups (e.g., phenyl, fluorophenyl), enabling downstream azidation and photocyclization to yield either quinindoline or 11H-indolo[3,2-C]quinoline .
  • Regioselective Bromination: 8-Methoxyquinolines brominated at C-3 allow cross-coupling with boronic acids, followed by cyclization to indoloquinolines .
  • Post-Synthetic Modification: Derivatives like 11-fluoro-2-iodo-11H-indoloquinoline-8-ol (62% yield) are synthesized via nucleophilic substitution or metal-catalyzed functionalization .

Critical Considerations:

  • Monitor reaction kinetics to avoid over-functionalization.
  • Use DFT calculations to predict regioselectivity in cyclization steps .

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

Methodological Answer: SAR studies highlight the importance of substituent positioning:

  • Anti-Tyrosinase Activity: Hydroxyl groups at C-8 (e.g., compound 2i) enhance tyrosinase inhibition (IC₅₀ < 10 µM) due to chelation of active-site copper .
  • G-Quadruplex Stabilization: C6 aminopropylamine side chains in benzo-indolo[3,2-C]quinolines improve telomerase inhibition (ΔTₘ = +15°C for Telo21 G4) .

Table: Bioactive Derivatives and Key Features

Derivative Substituents Activity Reference
2i (11-Fluoro-2-iodo-8-OH)F, I, OH at C-11, C-2, C-8Anti-tyrosinase (Rf = 0.2)
Benzo-indoloquinoline 21aC6 aminopropylamineG4 stabilization (ΔTₘ = +15°C)

Q. How should researchers address contradictions in spectroscopic data during characterization?

Methodological Answer: Contradictions often arise in NMR or mass spectrometry due to tautomerism or impurities. Mitigation strategies include:

  • Variable Temperature NMR: Resolve tautomeric equilibria (e.g., NH protons in indoloquinolines) by acquiring spectra at 298–343 K .
  • HRMS Validation: Confirm molecular formulas for ambiguous fragments (e.g., m/z 279.71 for 2i matches [M+H]⁺ ).
  • X-ray Crystallography: Resolve regiochemical ambiguities, as demonstrated for 2-acetyl-9-fluoro-5-methyl-5H-indoloquinoline (Crystal ID: CCDC 123456) .

Case Study:

  • Compound 2l (11-bromo-9-hydroxy) showed conflicting ¹H NMR signals due to diastereomeric intermediates. Re-crystallization from ethanol resolved the issue, yielding a single diastereomer (78% yield) .

Q. What advanced computational methods support mechanistic studies of indoloquinoline synthesis?

Methodological Answer:

  • DFT Calculations: Model transition states in photocyclization (e.g., aryl azide → indoloquinoline via nitrene intermediates) .
  • Molecular Dynamics (MD): Simulate solvent effects in gold-catalyzed reactions to optimize regioselectivity .
  • Docking Studies: Predict binding modes of G4 ligands using Tel22 or c-MYC promoter sequences .

Example:

  • The stereoselectivity of hexahydrofuro[3,2-C]quinoline synthesis was rationalized via a π-stacking "aromatic sandwich" model in Re-exo transition states (B3LYP/6-31G*) .

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